p-Hydroxyrimantadine

Description

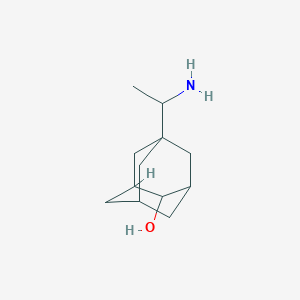

Structure

3D Structure

Properties

IUPAC Name |

5-(1-aminoethyl)adamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-7(13)12-4-8-2-9(5-12)11(14)10(3-8)6-12/h7-11,14H,2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZHOAXNYUBUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)C(C(C3)C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564321 | |

| Record name | 5-(1-Aminoethyl)tricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117821-36-0 | |

| Record name | p-Hydroxyrimantadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117821360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Aminoethyl)tricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYRIMANTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99764X7227 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Hydroxylated Adamantane Compounds

Synthetic Routes to p-Hydroxyrimantadine and Related Hydroxy Metabolites

Rimantadine (B1662185) undergoes extensive hepatic metabolism, with hydroxylation being a major pathway. drugbank.com This process yields several hydroxylated metabolites, including 2-hydroxyrimantadine, 3-hydroxyrimantadine, and 4-hydroxyrimantadine (this compound). ub.eduinnovareacademics.in While rimantadine itself is well absorbed, its metabolites are subsequently excreted, largely in the urine. drugbank.com

Early research focused on synthesizing these hydroxylated metabolites to study their antiviral activity. Manchand and coworkers reported the synthesis of the three main hydroxylated metabolites of rimantadine. ub.edunih.gov Their studies indicated that 2-hydroxyrimantadine showed antiviral activity comparable to amantadine (B194251), another adamantane-based antiviral, while 3- and 4-hydroxyrimantadine exhibited only modest inhibitory activity against wild-type influenza A viruses. ub.edunih.gov

A procedure for the selective synthesis of 3-(1-aminoethyl)adamantan-1-ol, a hydroxy metabolite of rimantadine, has been developed using a system of H₂O-CBrCl₃ in the presence of W(CO)₆ activated by pyridine. researchgate.net This method highlights the use of specific reaction conditions and catalysts to achieve selective hydroxylation on the adamantane (B196018) core.

The synthesis of rimantadine itself can involve routes such as the reaction of 1-adamantylamine with acetone (B3395972) followed by reduction of the imine intermediate. While this describes the synthesis of the parent compound, modifications of such routes or post-synthetic functionalization are employed to access hydroxylated derivatives.

Stereoselective Synthesis of this compound Epimers (Equatorial and Axial)

The hydroxylation of rimantadine at the para position of the adamantane cage can lead to the formation of stereoisomers, specifically the equatorial and axial epimers of this compound. innovareacademics.in The adamantane structure, while rigid, presents different environments for substitution, leading to the possibility of generating epimers depending on the synthetic route or metabolic process.

Stereoselective synthesis aims to produce one stereoisomer in preference to others. iupac.org While the provided search results discuss stereoselective functionalization of adamantane derivatives and the existence of equatorial and axial epimers of this compound, detailed specific methods for the stereoselective synthesis of the equatorial and axial epimers of this compound were not explicitly detailed in the search snippets. However, the concept of axial and equatorial positions in cyclohexane (B81311) rings, which share structural similarities with the adamantane framework's fused rings, is well-established, with substituents in the equatorial position generally being more stable due to reduced steric hindrance. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com This principle is relevant when considering the relative stability and potential formation pathways of the this compound epimers.

Research on other adamantane derivatives has explored stereoselective synthesis. For instance, studies have reported efficient stereoselective synthetic routes for substituted piperidin-2,4-diones and related piperidinone-type molecules incorporating adamantane skeletons, demonstrating the potential for controlling stereochemistry during the synthesis of adamantane-containing compounds. rsc.orgnih.gov The optical resolution of racemic rimantadine has also been achieved using resolving agents like phenoxypropionic acid, providing access to enantiomerically pure rimantadine, which could serve as a chiral starting material for stereoselective synthesis of its hydroxylated forms. mdpi.com

Data on the relative abundance or biological activity of the equatorial and axial epimers of this compound from the search results is limited, though their structures have been represented. innovareacademics.in

Derivatization Strategies for Adamantane Frameworks Relevant to this compound

The adamantane framework in compounds like rimantadine offers multiple sites for chemical modification, allowing for the synthesis of derivatives with potentially altered biological activities or pharmacokinetic properties. researchgate.netpublish.csiro.au Derivatization strategies can involve modifications at the amine group, the adamantane cage carbons, or the newly introduced hydroxyl group in hydroxylated derivatives like this compound.

One approach involves the functionalization of unactivated C(sp³)–H bonds on the adamantyl bridge methylene (B1212753) groups. Palladium-catalyzed C(sp³)–H arylation/heteroarylation of rimantadine has been achieved using directing groups and ligands, allowing for the regioselective and stereoselective synthesis of arylated rimantadine derivatives. acs.org This demonstrates the possibility of directly functionalizing the adamantane cage at specific positions.

Modification of the amino group is another common strategy. Synthesis of Schiff bases containing an adamantane fragment has been reported through reactions of 1-(1-adamantyl)ethanamine (rimantadine) with various substituted hydroxy-benzaldehydes. researchgate.netbelnauka.by This type of derivatization can introduce new functional groups and alter the chemical properties of the molecule.

The incorporation of adamantane into various molecular scaffolds has been explored to improve lipophilicity and pharmacokinetic profiles. researchgate.netpublish.csiro.au Adamantane derivatives have been synthesized with modified peptides, thiazole (B1198619) rings, and other heterocyclic fragments to investigate their antiviral and other biological activities. researchgate.netbelnauka.bynih.gov For example, glycyl-rimantadine, an amino acid analogue, showed high antiviral activity and stability in human plasma. nih.gov

While specific derivatization strategies directly applied to this compound were not extensively detailed, the reported methods for functionalizing rimantadine and other adamantane derivatives are relevant. These strategies, such as C-H activation, amine functionalization, and conjugation with other moieties, could potentially be adapted to modify this compound, allowing for the exploration of new compounds based on this hydroxylated scaffold. The presence of the hydroxyl group in this compound provides an additional site for derivatization, such as esterification or ether formation.

Interactive Table 1: Hydroxylated Rimantadine Metabolites

| Metabolite Name | Description | Antiviral Activity (vs. wild-type Influenza A) |

| 2-hydroxyrimantadine | Hydroxylation at the 2-position | Similar to amantadine ub.edunih.gov |

| 3-hydroxyrimantadine | Hydroxylation at the 3-position | Modest inhibitory activity ub.edunih.gov |

| 4-hydroxyrimantadine | Hydroxylation at the 4-position (p-hydroxy) | Modest inhibitory activity ub.edunih.gov |

| m-hydroxyrimantadine | Meta-hydroxylated isomer (structure shown) | Activity not specified in snippets |

| This compound (equatorial epimer) | Para-hydroxylated isomer, equatorial orientation | Activity not specified in snippets |

| This compound (axial epimer) | Para-hydroxylated isomer, axial orientation | Activity not specified in snippets |

Metabolism and Biotransformation Pathways of Rimantadine Yielding P Hydroxyrimantadine

Identification and Characterization of p-Hydroxyrimantadine as a Primary Metabolite

This compound has been identified and characterized as a primary metabolite of rimantadine (B1662185). innovareacademics.ininnovareacademics.in Studies using techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to quantify rimantadine and its hydroxylated metabolites, including the meta- and para-hydroxylated forms, in biological samples like plasma and urine. nih.gov These analytical methods allow for the measurement of this compound concentrations, distinguishing between its potential epimers. innovareacademics.ininnovareacademics.innih.gov The identification of metabolites is crucial for understanding a drug's fate in the body and assessing potential toxicological implications. europa.eujubilantbiosys.comresearchgate.net

Oxidative Metabolic Pathways and Enzyme Systems Involved in Hydroxylation

The primary metabolic pathway leading to the formation of this compound from rimantadine is oxidative hydroxylation. drugbank.comunict.it This process is predominantly carried out by enzyme systems located in the liver. drugbank.comunict.it Cytochrome P450 (CYP) enzymes are the major players in oxidative biotransformation of drugs. frontiersin.orgslideshare.netuomus.edu.iq While specific CYP isoforms responsible for the p-hydroxylation of rimantadine are not explicitly detailed in the provided search results, hydroxylation is a common phase I metabolic reaction catalyzed by various CYP enzymes. slideshare.netuomus.edu.iq These enzymes introduce a hydroxyl group onto the rimantadine molecule. uomus.edu.iq

Comparative Metabolic Profiles Across Preclinical Species (e.g., Rats, Dogs)

Metabolic profiles of rimantadine have been studied in preclinical species, including rats and dogs. nih.govscispace.comasm.orgnih.gov These studies reveal species-specific differences in the metabolic fate of rimantadine. In both rats and dogs, m-hydroxyrimantadine is reported as a major metabolite. nih.govscispace.com However, rats, but not dogs, were found to excrete trans-p-hydroxyrimantadine (free plus conjugated) in significant amounts. nih.govscispace.com This indicates variations in the oxidative pathways or the activity of specific enzymes between these species. researchgate.net

The following table summarizes the reported excretion of hydroxylated metabolites in rats and dogs:

| Species | Metabolite | Route | Excretion (% of dose) |

| Rats | m-hydroxyrimantadine | PO | 22.0 |

| Rats | m-hydroxyrimantadine | IV | 24.0 |

| Rats | trans-p-hydroxyrimantadine (free + conjugated) | PO | 23.5 |

| Rats | trans-p-hydroxyrimantadine (free + conjugated) | IV | 25.2 |

| Dogs | m-hydroxyrimantadine | PO | 27.0 |

| Dogs | m-hydroxyrimantadine | IV | 21.0 |

| Dogs | p-hydroxylated analog (hydroxyl in place of amino group, conjugated) | 5.7 | |

| Dogs | m-hydroxylated analog (hydroxyl in place of amino group, conjugated) | 3.7 |

Note: Data extracted from search result nih.gov. PO: Oral administration, IV: Intravenous administration.

These differences in metabolic profiles across species are important in preclinical drug development for selecting appropriate animal models for toxicity testing and extrapolating findings to humans. jubilantbiosys.comresearchgate.net

Conjugation and Elimination Pathways of Hydroxylated Metabolites

Hydroxylated metabolites, including this compound, can undergo further biotransformation through conjugation reactions. nih.govdrugbank.comunict.it Glucuronidation is identified as a major conjugation pathway for rimantadine metabolites. nih.govdrugbank.comunict.it This process involves the attachment of a glucuronic acid moiety to the hydroxyl group, increasing the metabolite's water solubility and facilitating its elimination from the body. europa.eu

Following metabolism and conjugation, rimantadine and its metabolites are primarily eliminated via the urine. fda.govnih.govscispace.com In rats and dogs, total radioactivity excretion in urine after administration of radiolabeled rimantadine reached over 80% of the dose within 96 hours. nih.govscispace.com While unchanged rimantadine is excreted in the urine, a significant portion of the excreted dose consists of conjugated and unconjugated hydroxylated metabolites. fda.gov

Stereochemical Aspects of this compound Metabolism

Rimantadine itself is a chiral molecule, containing a stereogenic center at the alpha-carbon of the ethylamine (B1201723) group attached to the adamantane (B196018) cage. wikipedia.org This means it exists as a racemic mixture of two enantiomers (R and S). The hydroxylation of rimantadine can introduce new stereogenic centers or interact stereoselectively with the existing one, leading to the formation of diastereomers of hydroxylated metabolites. innovareacademics.ininnovareacademics.ineurekaselect.comnih.govwashington.edu

Studies have indicated the presence of equatorial and axial epimers of this compound as metabolites. innovareacademics.ininnovareacademics.in The formation and subsequent metabolism of these epimers can be stereoselective, meaning that enzymes involved in the metabolic pathways may process one stereoisomer preferentially over the other. eurekaselect.comnih.govwashington.edu While the provided search results confirm the existence of these epimers innovareacademics.ininnovareacademics.in and the general concept of stereoselectivity in drug metabolism eurekaselect.comnih.govwashington.edu, detailed information specifically on the stereochemical course and the enzymes responsible for the stereoselective formation or metabolism of this compound epimers is limited within these results.

Preclinical Pharmacological Investigations of P Hydroxyrimantadine

In Vitro Efficacy Assessments in Cellular and Enzyme Models

Preclinical evaluations of p-hydroxyrimantadine (also known as 4-hydroxyrimantadine) in cellular models have demonstrated its activity against influenza A viruses. nih.govresearchgate.net In direct comparisons with its parent compound, rimantadine (B1662185), and the related drug amantadine (B194251), this compound was found to possess inhibitory capabilities against wild-type influenza A strains, including both H3N2 and H1N1 subtypes. nih.govresearchgate.net

However, the potency of this metabolite is described as modest. nih.govresearchgate.net While specific inhibitory concentrations (e.g., IC50 or EC50 values) are not detailed in the available literature, the qualitative assessment indicates that its antiviral effect is less pronounced than that of other related compounds like 2-hydroxyrimantadine, which showed activity comparable to amantadine. nih.govresearchgate.net The inhibitory effects of this compound are confined to influenza A viruses, with no efficacy observed against influenza B virus strains. nih.gov

| Compound | Target Virus (Wild-Type) | Observed In Vitro Efficacy |

|---|---|---|

| This compound | Influenza A (H1N1, H3N2) | Modest Inhibitory Activity nih.govresearchgate.net |

| Rimantadine | Influenza A | Active Inhibitor nih.govpharmacology2000.com |

| Amantadine | Influenza A | Active Inhibitor nih.govpharmacology2000.com |

| 2-Hydroxyrimantadine | Influenza A (H1N1, H3N2) | Activity Similar to Amantadine nih.govresearchgate.net |

| This compound | Influenza B | No Efficacy Observed nih.gov |

Exploration of Potential Biological Activities

The primary biological activity of this compound identified in preclinical studies is its antiviral action.

Antiviral Applications: The antiviral activity of this compound is specifically directed against influenza A virus. nih.gov Research confirms its ability to inhibit the replication of this virus in vitro, although with modest potency. nih.govresearchgate.net Importantly, its spectrum of activity is narrow, as studies have found it to be ineffective against influenza B virus. nih.gov This specificity is a key characteristic shared with its parent compound, rimantadine. britannica.comnih.gov

Neurological Applications: While the parent compounds amantadine and rimantadine are known to have effects on the central nervous system, there is a lack of preclinical data exploring potential neurological applications for the this compound metabolite itself. britannica.comnih.gov The available research has focused on its properties as an antiviral agent.

Mechanisms of Action within Viral Replication Cycles

The mechanism of action for this compound is understood to be consistent with that of its parent drug, rimantadine. The adamantane (B196018) class of antivirals, including rimantadine and amantadine, functions by targeting the M2 protein of the influenza A virus. pharmacology2000.combritannica.compatsnap.com The M2 protein acts as an ion channel that is crucial for the early stages of the viral replication cycle. patsnap.comnih.gov

After the influenza virus enters a host cell via an endosome, the acidic environment of the endosome activates the M2 ion channel, allowing protons to enter the virion. patsnap.comnih.gov This acidification process is essential for the uncoating of the virus, which involves the dissociation of viral ribonucleoproteins (RNPs) and the release of the viral genome into the host cell's cytoplasm. britannica.comnih.gov By blocking the M2 ion channel, adamantane derivatives prevent this acidification and subsequent uncoating, thereby halting viral replication before it can begin. britannica.compatsnap.com The evidence that this compound shares this mechanism is strongly supported by cross-resistance studies. nih.gov

Cross-Resistance Patterns in Drug-Resistant Viral Strains

A significant finding in the pharmacological characterization of this compound is its cross-resistance profile with other adamantane antivirals. Studies have shown that influenza A virus isolates that are resistant to rimantadine also exhibit cross-resistance to its hydroxy metabolites, including this compound. nih.gov

This pattern of cross-resistance is also observed with amantadine. nih.gov Resistance to amantadine and rimantadine is typically associated with specific amino acid mutations in the transmembrane domain of the M2 protein, which is the binding site for these drugs. pharmacology2000.com The fact that these M2-mutated, rimantadine-resistant viruses are also resistant to this compound strongly indicates that the metabolite targets the same M2 protein site and is affected by the same resistance-conferring mutations. nih.gov

In Vitro Pharmacological Characterization Methodologies

The preclinical assessment of this compound's antiviral properties has employed several standard in vitro pharmacological methodologies. These methods are designed to determine a compound's efficacy against a virus and its potential toxicity to host cells.

Antiviral Activity Assays: The inhibitory activity of the compound against influenza virus replication is commonly measured using microbial sensitivity tests, such as the plaque reduction assay. nih.govresearchgate.net In this method, monolayers of host cells (e.g., Madin-Darby Canine Kidney cells) are infected with the virus and overlaid with a medium containing various concentrations of the drug. The ability of the compound to reduce the number or size of plaques (zones of dead or dying cells caused by viral replication) is used to calculate its inhibitory potency (e.g., EC50, the concentration that inhibits 50% of the viral effect).

Cytotoxicity Assays: To ensure that the observed antiviral effect is not merely a result of killing the host cells, cell viability assays are conducted in parallel. Methods like the MTS assay are used to measure the metabolic activity of cells exposed to the drug. asm.org This helps determine the 50% cytotoxic concentration (CC50), which is the concentration that kills 50% of the cells. The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the compound's therapeutic window.

Time-of-Addition Assays: To pinpoint the specific stage of the viral lifecycle that is inhibited, time-of-addition experiments can be performed. asm.org By adding the compound at different points relative to the time of infection (e.g., before, during, or after viral entry), researchers can infer the mechanism of action, such as the inhibition of viral uncoating. asm.org

Structure Activity Relationship Sar Studies of P Hydroxyrimantadine and Analogues

Influence of Hydroxylation Position on Biological Activity

Directed modifications of the adamantyl structure, including hydroxylation, are considered a promising strategy to enhance antiviral activity. It is hypothesized that such substitutions could lead to more effective blocking of the M2 channel. The expectation is that 4-hydroxy-substituted analogues of adamantyl-piperidine derivatives, which share a structural similarity with p-hydroxyrimantadine, would exhibit notable activity. rsc.org

The introduction of a hydroxyl group can lead to derivatives with altered pharmacokinetic profiles. For instance, studies on amino acid analogues of rimantadine (B1662185) have shown that even small structural changes can significantly impact antiviral efficacy. nih.gov While direct comparative studies are limited, the principle that the substitution position on the adamantane (B196018) ring is crucial for activity is well-established within the broader class of adamantane derivatives.

Table 1: Known Hydroxylated Isomers of Rimantadine

| Compound Name | Hydroxyl Position | Stereochemistry |

|---|---|---|

| m-Hydroxyrimantadine | meta | Not specified |

| This compound | para | Equatorial epimer |

| This compound | para | Axial epimer |

Data derived from chemical structure information. researchgate.net

Stereochemical Impact (Equatorial vs. Axial Epimers) on Pharmacological Profiles

The stereochemistry of substituents on the adamantane cage is a key factor in determining the pharmacological profile of its derivatives. In the case of this compound, the hydroxyl group can exist in two distinct spatial orientations: equatorial and axial. These two epimers, while chemically identical in terms of connectivity, have different three-dimensional arrangements that can lead to differential binding affinities and biological activities.

While research specifically detailing the pharmacological profiles of the equatorial and axial epimers of this compound is limited, studies on the parent compound, rimantadine, have shown that its optical isomers (R- and S-enantiomers) are essentially equipotent in their antiviral activity. pharmacy180.com This suggests that the specific chirality at the α-methylbenzylamine side chain may not be a critical determinant for M2 channel inhibition. However, this does not preclude the possibility that the orientation of a hydroxyl group on the adamantane core itself could have a more pronounced effect.

In related adamantane derivatives, the stereochemistry of substituents has been shown to be a significant factor. For instance, in a series of adamantane-substituted piperidines, the (2R,4S) isomer of a 4-hydroxy-substituted analogue displayed moderate activity, whereas its (2S,4R) enantiomer was found to be almost two times less active. rsc.org This highlights the importance of stereochemical considerations in the design of new adamantane-based antivirals.

Table 2: Antiviral Activity of Stereoisomers of a 4-Hydroxy-Adamantyl-Piperidine Analogue

| Compound | Stereochemistry | IC50 (µM) against A/California/7/2009(H1N1)pdm09 | IC50 (µM) against A/IIV-Orenburg/29-L/2016(H1N1)pdm09 |

|---|---|---|---|

| 4-Hydroxy-adamantyl-piperidine Analogue | (2R,4S) | 18.4 | 17.6 |

| 4-Hydroxy-adamantyl-piperidine Analogue | (2S,4R) | > 40.0 | 26.9 |

Data adapted from studies on adamantane derivatives. rsc.org

Role of the Adamantane Core and Substituents in Activity Modulation

The adamantane core is a quintessential pharmacophore in the design of M2 proton channel inhibitors. Its rigid, lipophilic, and bulky cage-like structure is fundamental to its mechanism of action, which involves physically occluding the M2 channel and preventing proton translocation. researchgate.net The size and shape of the adamantane moiety are critical for fitting into the channel's binding pocket.

Substituents on the adamantane core can modulate the antiviral activity in several ways. The introduction of different functional groups can alter the molecule's lipophilicity, polarity, and electronic properties, which in turn affects its binding affinity and pharmacokinetic properties. For example, the α-methyl group in rimantadine, which distinguishes it from amantadine (B194251), contributes to its enhanced activity against certain influenza strains.

SAR studies on various rimantadine analogues have provided valuable insights into the role of substituents:

Amino Group: Replacement of the amino group with hydroxyl, sulfhydryl, cyano, or halogen groups results in inactive compounds, underscoring the essential role of the basic amino group for activity. pharmacy180.com

N-Alkyl and N-Acyl Derivatives: N-alkyl and N,N-dialkyl derivatives of amantadine generally exhibit antiviral activity similar to the parent compound. However, with the exception of glycyl derivatives, N-acyl derivatives tend to show decreased antiviral action. pharmacy180.com

Amino Acid Conjugates: The conjugation of rimantadine with small amino acids, such as glycine, has been shown to yield compounds with high antiviral activity and low cytotoxicity. In contrast, increasing the volume of the molecule with larger aromatic amino acids leads to a decrease or loss of activity. nih.gov

These findings collectively indicate that while the adamantane core provides the necessary steric bulk to block the M2 channel, the nature and size of the substituents are critical for optimizing the interaction with the channel and achieving potent antiviral activity.

Computational and Molecular Docking Insights into SAR

Computational and molecular docking studies have been instrumental in elucidating the binding modes of adamantane derivatives to the influenza M2 proton channel and in rationalizing their structure-activity relationships. These in silico methods provide a molecular-level understanding of the interactions that govern the inhibitory activity of compounds like rimantadine and its analogues.

Molecular docking simulations have consistently shown that the adamantane cage of rimantadine binds within the pore of the M2 tetrameric channel. nih.govtubitak.gov.tr The binding is stabilized by van der Waals interactions between the adamantane moiety and hydrophobic residues lining the channel pore. The primary binding site is located within the transmembrane domain of the M2 protein. nih.gov

Key insights from computational studies include:

Binding Orientation: The amino group of rimantadine is typically oriented towards the C-terminal end of the channel, near the histidine (His37) gate, while the adamantane cage is positioned deeper within the pore. nih.gov

Mechanism of Action: The bulky adamantane cage physically blocks the channel, preventing the passage of protons. This steric hindrance is the primary mechanism of inhibition. nih.gov

Drug Resistance: Computational models have been used to understand the mechanisms of drug resistance. Mutations in the M2 channel, such as S31N, can alter the binding pocket and reduce the affinity of rimantadine. huji.ac.il

Design of Novel Inhibitors: Docking studies have been employed to design new adamantane-based inhibitors with potentially improved activity against resistant strains. These studies suggest that introducing additional pharmacophoric groups could enhance binding affinity and efficacy. plos.org

While specific molecular docking studies on this compound are not widely available, the existing models for rimantadine provide a strong foundation for predicting its binding mode. The introduction of a hydroxyl group would likely introduce a new potential hydrogen bonding interaction with polar residues in the channel, which could either enhance or alter the binding affinity depending on its position and orientation. Computational analysis of the equatorial and axial epimers of this compound would be invaluable in predicting any differences in their binding energies and preferred conformations within the M2 channel.

Advanced Analytical Methodologies for the Characterization and Quantification of P Hydroxyrimantadine

Chromatographic Techniques for Metabolite Analysis in Biological Samples

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are indispensable for the analysis of p-hydroxyrimantadine and other rimantadine (B1662185) metabolites in biological samples such as plasma and urine. These methods enable the separation of the analyte from complex biological matrices and potential interfering substances, followed by sensitive detection and quantification.

HPLC is a widely used technique in drug development for the precise and sensitive analysis of pharmaceutical compounds in various matrices, including bioanalytical studies and pharmacokinetic evaluations. jrespharm.com A validated HPLC method for the determination of rimantadine in biological samples has been reported, utilizing a monolithic stationary phase and online post-column derivatization for enhanced sensitivity and accuracy. jrespharm.comresearchgate.net This approach offers a reliable method for the quantitative analysis of rimantadine in human urine samples. jrespharm.comresearchgate.net Another study demonstrated the feasibility of coupling dispersive liquid-liquid microextraction with HPLC for the analysis of rimantadine, providing a sensitive and efficient approach for trace analysis. jrespharm.com

LC-MS/MS has become a method of choice for detecting metabolites in complex biological samples due to its selectivity and sensitivity. researchgate.netnih.gov It facilitates metabolite identification and quantitation by reducing sample complexity and allowing metabolite separation prior to detection. nih.gov High-performance LC (HPLC), as the most versatile separation method, allows separation of compounds of a wide range of polarity. nih.gov LC coupled to electrospray-ionization MS (LC-ESI-MS) is increasingly used for this purpose. nih.gov Reversed-phase LC (RPLC), typically using C18 columns, can separate semi-polar compounds, while hydrophilic interaction LC (HILIC) can separate polar compounds. nih.gov

For the analysis of rimantadine and its metabolites, including this compound, LC-MS/MS methods have been developed and applied. One method used ultra high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with a C18 column for the determination of rimantadine residues. chrom-china.com The mass spectrometer was operated under multiple reaction monitoring (MRM) mode in positive mode. chrom-china.com This technique allows for highly sensitive and selective detection of target compounds. nih.govchrom-china.com

Sample preparation is a critical step in chromatographic analysis of biological samples to isolate and concentrate analytes and remove interfering substances. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed for biological samples like blood, urine, or tissue. organomation.com These methods help prevent degradation and ensure accurate analysis. organomation.com Protein precipitation is another technique used for biological sample preparation. organomation.com

Studies have successfully employed chromatographic techniques to measure the concentrations of rimantadine, m-hydroxyrimantadine, and the two epimers of this compound in plasma and urine samples. researchgate.netresearchgate.net For instance, plasma concentrations of this compound epimers were measured in the range of 1.25-62.5 ng/mL, and urine concentrations were measured between 12.5-250 ng/mL using such methods. researchgate.netresearchgate.net

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques provide valuable information about the structure, composition, and properties of organic molecules by analyzing their interaction with electromagnetic radiation. openaccessjournals.com For the characterization and quantification of this compound, techniques such as UV-Vis, NMR, and Mass Spectrometry are utilized.

UV-Vis spectroscopy provides data on electronic transitions within molecules, aiding in the determination of electronic structure and absorbance properties. openaccessjournals.com While not always the most useful for complete structure identification, UV-Vis is an extremely important tool for quantitating substances and is widely used. lehigh.edu UV-Vis spectrophotometry is used for qualitative and quantitative analysis by utilizing the absorption spectra of compounds. mdpi.com It offers advantages such as simple operation, fast analysis speed, greater sensitivity, and selectivity. mdpi.com For example, a validated RP-HPLC-UV method for the analysis of a rimantadine derivative used UV detection at 259 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. openaccessjournals.comlehigh.edu It provides detailed information about the connectivity and environment of atoms within a molecule by exploiting the magnetic properties of certain atomic nuclei, such as 1H and 13C. openaccessjournals.comlehigh.eduucsb.edu NMR spectroscopy is widely used in organic chemistry to confirm the structure of organic compounds. openaccessjournals.com

Mass Spectrometry (MS) is crucial for determining molecular weight, elemental composition, and structural fragments by ionizing and fragmenting molecules. openaccessjournals.comlehigh.edu When coupled with chromatography (e.g., LC-MS or GC-MS), it provides a powerful tool for identifying and quantifying analytes in complex mixtures. nih.govopenaccessjournals.com LC-MS/MS, in particular, uses multiple reaction monitoring (MRM) for sensitive and specific quantification of target metabolites. nih.govmdpi.com GC-MS procedures have also been developed for the quantitation of rimantadine in plasma and urine, utilizing selective ion monitoring and negative ion chemical ionization (NCI). nih.gov

The combination of different spectroscopic techniques often provides a more complete and comprehensive understanding of a compound's structure. openaccessjournals.commdpi.com For instance, NMR, UV spectroscopy, and mass spectrometry can be used together for structural identification. mdpi.com

Methods for Enantiomeric Separation and Purity Assessment

This compound can exist as different epimers (equatorial and axial) due to the presence of a chiral center. The analysis of individual enantiomers or epimers is important because they can exhibit different pharmacological and metabolic behaviors. scirp.orgwikipedia.org Chiral analysis refers to the quantification of component enantiomers of chiral compounds and is crucial for assessing enantiomeric purity. wikipedia.org

Chiral separation methods are employed to separate enantiomers on an analytical scale. wikipedia.org These methods include chiral chromatography, such as chiral HPLC, which has advanced significantly for the determination of enantiomeric purity and separation of pure enantiomers. wikipedia.org Chiral HPLC can be performed using chiral stationary phases (CSPs) or by using chiral mobile phase additives. wikipedia.org

Another approach for enantiomeric separation is the derivatization of enantiomers with chiral reagents to form diastereomers. wikipedia.orgnih.gov These diastereomers have different physical properties and can then be separated on commonly used normal or reverse phase chromatography columns. wikipedia.orgnih.gov While indirect methods involving derivatization were historically used, the application of direct analytical approaches using chiral stationary phases is now more common. wikipedia.org

Methods for determining enantiomeric purity often involve HPLC with various detection methods, including UV-Vis detection. nih.govnih.gov The resolution between enantiomers is a key parameter in chiral separation methods. scirp.orgnih.gov For example, a chiral HPLC method for the determination of enantiomeric purity of a fluoroquinolone achieved excellent separation with a resolution greater than 4. nih.gov

Validation of chiral purity assays is essential and involves evaluating parameters such as specificity, linearity, accuracy, precision, and sensitivity for the undesired enantiomer. chromatographyonline.com System suitability tests are also performed to ensure the performance of the chromatographic system for chiral separations. nih.govchromatographyonline.com

Studies on rimantadine metabolism have noted the presence of two epimers of this compound. researchgate.netresearchgate.net Analytical methods, including LC-MS/MS, have been developed to measure the plasma and urine concentrations of these individual epimers. researchgate.netresearchgate.net

Validation Parameters for Bioanalytical Assays

Validation of bioanalytical methods is essential to ensure the reliability and accuracy of analytical results for measuring analyte concentrations in biological samples. nih.goveuropa.eustanford.edu The objective is to demonstrate that the method is suitable for its intended purpose, such as supporting pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies. nih.goveuropa.eu Key validation parameters include linearity, accuracy, precision, and sensitivity. jrespharm.comnih.goveuropa.eustanford.eduelementlabsolutions.comfda.gov

Linearity: Linearity establishes the relationship across the concentration range and is assessed by analyzing standards at multiple concentration levels. nih.govelementlabsolutions.com A linear regression model is typically applied. elementlabsolutions.com The method should demonstrate excellent linearity with a high correlation coefficient (e.g., r² > 0.999). jrespharm.com

Accuracy: Accuracy expresses the closeness of agreement between the measured value and the true value. nih.govelementlabsolutions.com It is assessed by analyzing samples of known concentration (quality control samples) and determining how close the method result is to the known value. nih.govelementlabsolutions.comfda.gov Accuracy should be performed at a minimum of three concentration levels. nih.gov For bioanalytical methods, accuracy is typically required to be within ±15% of the nominal concentration, except for the lower limit of quantification (LLOQ), where ±20% may be acceptable. stanford.edu

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample. nih.govelementlabsolutions.com It is a measure of the method's repeatability and reproducibility. jrespharm.com Precision is typically expressed as relative standard deviation (RSD) or percent coefficient of variation (%CV). nih.govstanford.edu For bioanalytical methods, precision is generally required to be within 15% (%CV), except at the LLOQ, where 20% may be acceptable. stanford.edu Precision is assessed by analyzing replicate quality control samples at different concentration levels over several independent runs. nih.govstanford.edufda.gov

Sensitivity: Sensitivity is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a biological matrix that can be measured with acceptable accuracy and precision. nih.goveuropa.eufda.gov The LLOQ should be established using replicate samples independent of standards. nih.gov The method should be developed and validated to meet the sensitivity requirements for the intended study samples. fda.gov The signal-to-noise ratio at the low level can be measured to ensure it is above a critical value. elementlabsolutions.com

Other important validation parameters for bioanalytical methods include specificity, selectivity, range, recovery, matrix effect, carry-over, dilution integrity, and stability (including freeze-thaw stability, short-term stability, long-term stability, and stock solution stability). nih.goveuropa.eustanford.eduelementlabsolutions.comfda.gov Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. elementlabsolutions.com Matrix effect is the alteration of the analyte response due to interfering components in the sample matrix and should be evaluated using matrix from different sources. europa.eustanford.edu Recovery assesses the efficiency of the extraction procedure. nih.govfda.gov

Validation is typically performed according to regulatory guidelines, such as those from the ICH or FDA. jrespharm.comresearchgate.neteuropa.eufda.gov A full validation is generally required when establishing a bioanalytical method for the quantification of an analyte in clinical and applicable nonclinical studies. europa.eu Partial validation may be performed for modifications to a fully validated method. europa.eu

Detailed research findings on the validation of analytical methods for rimantadine and its metabolites demonstrate the application of these parameters. For instance, a validated HPLC method for rimantadine showed excellent linearity (r² > 0.999), precision (RSD < 2%), and accuracy (98-102%) across tested concentrations. jrespharm.com

Here is a table summarizing typical validation parameters and their acceptance criteria for bioanalytical methods:

| Validation Parameter | Description | Typical Acceptance Criteria (Bioanalytical Methods) |

| Specificity | Ability to measure the analyte unequivocally in the presence of interferences. | No significant interference from matrix or other components. elementlabsolutions.com |

| Linearity | Relationship between analyte concentration and instrument response. | Correlation coefficient (r²) > 0.99. jrespharm.com |

| Accuracy | Closeness of measured value to the true value. | ±15% of nominal concentration (±20% at LLOQ). stanford.edu |

| Precision | Agreement between replicate measurements. | ≤ 15% CV (≤ 20% CV at LLOQ). stanford.edu |

| Sensitivity (LLOQ) | Lowest quantifiable concentration with acceptable accuracy and precision. | Defined by acceptable accuracy and precision. nih.govfda.gov |

| Range | Concentration interval over which the method is linear, accurate, and precise. | Established by linearity, accuracy, and precision. chromatographyonline.comelementlabsolutions.com |

| Recovery | Efficiency of analyte extraction from the matrix. | Consistent and reproducible. nih.govfda.gov |

| Matrix Effect | Influence of matrix components on analyte response. | Accuracy within ±15% and precision ≤ 15% CV across different matrix sources. europa.eu |

| Carry-over | Signal observed in a blank sample following a high-concentration sample. | Should not exceed a certain percentage of the LLOQ. stanford.edu |

| Stability | Analyte stability in matrix under various storage and handling conditions. | Demonstrated stability under tested conditions. nih.govstanford.edufda.gov |

Note: Specific acceptance criteria may vary depending on regulatory guidelines and the intended purpose of the study.

Computational Chemistry and Molecular Modeling in P Hydroxyrimantadine Research

In Silico Approaches for Structural and Conformational Analysis

In silico methods are widely used to analyze the structure and conformational landscape of molecules. These computational techniques allow researchers to explore the various spatial arrangements a molecule can adopt and determine their relative stabilities. This is crucial because a molecule's conformation can significantly influence its physical, chemical, and biological properties, including its interaction with biological targets. unicamp.br

Quantum chemical calculations, such as Density Functional Theory (DFT), are commonly employed to optimize molecular geometries and calculate the energies of different conformers. sciforum.netfrontiersin.org Molecular mechanics (MM) methods are also used for conformational analysis, particularly for larger and more flexible molecules, often in conjunction with systematic search algorithms or more efficient methods like Principal Component Analysis (PCA) to navigate the conformational space. unicamp.brsciforum.net The goal is to identify low-energy conformations that are more likely to exist under physiological conditions. nih.gov

Studies involving related adamantane (B196018) derivatives have utilized computational methods to investigate conformational abilities and the influence of structural variations on molecular arrangement. sciforum.net For instance, conformational analysis has been applied to understand the shape of molecules relevant to adrenergic neurotransmitters, highlighting the role of intramolecular non-covalent interactions in stabilizing specific conformers. frontiersin.org The accuracy of computational methods for conformational analysis can be evaluated using benchmark datasets. chemrxiv.org Ligand flexibility and conformational changes upon binding to proteins are important considerations in computational studies. nih.gov

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a faster and less expensive method compared to experimental techniques for evaluating the binding affinity of compounds. jscimedcentral.com It is widely applied in structure-based drug design, virtual screening of chemical libraries, and the elucidation of biomolecular interactions. jscimedcentral.comchemrj.org While docking can predict binding modes and provide an estimation of binding affinity, accurately predicting the absolute binding affinity remains challenging, and results should often be complemented with other computational or experimental methods. mdpi.com Factors such as the impact of water molecules in the binding site and solvation effects can influence binding affinity predictions. jscimedcentral.com

Studies involving rimantadine (B1662185), the parent compound of p-Hydroxyrimantadine, have utilized molecular docking and molecular dynamics simulations to investigate interactions with viral proteins, such as the influenza A M2 protein. nih.govnih.govresearchgate.net These studies aim to understand the binding site, binding mode, and the nature of interactions (e.g., hydrogen bonds, van der Waals forces) that contribute to the stability of the protein-ligand complex. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational approaches that establish a mathematical relationship between the structural properties (descriptors) of a set of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). imist.maresearchcommons.orgnih.gov The fundamental assumption is that the activity or property of a chemical compound is related to its molecular structure. imist.ma

QSAR/QSPR models utilize molecular descriptors, which are numerical representations of various structural and physicochemical features of a molecule. imist.maresearchgate.net These descriptors can range from simple counts of atoms and bonds to more complex topological, electronic, and spatial parameters. researchgate.net Statistical and machine learning methods, such as linear regression, multivariate linear regression (MLR), artificial neural networks (ANN), and support vector machines (SVM), are employed to build models that can predict the activity or property of new, untested compounds based on their calculated descriptors. imist.maresearchgate.net

The development of QSAR/QSPR models typically involves selecting a dataset of compounds with known activities or properties, calculating a diverse set of molecular descriptors, performing statistical analysis to identify the most relevant descriptors, building and validating the model, and finally using the model to predict the activity or properties of novel compounds. imist.ma These models are valuable tools in drug discovery and optimization, helping to prioritize compounds for synthesis and experimental testing, thereby reducing time and cost. imist.maresearchcommons.org Topological indices are examples of molecular descriptors used in QSAR/QSPR analysis to capture structural information. researchcommons.orgnih.gov

Prediction and Simulation of Metabolic Transformations

Predicting and simulating the metabolic transformations a compound undergoes in biological systems is a critical aspect of drug discovery and development. In silico metabolism prediction tools use computational algorithms to identify potential sites of metabolism and predict the structures of resulting metabolites. nih.govmoldiscovery.comcambridgemedchemconsulting.comnih.gov These tools often employ rule-based systems, machine learning approaches, or a combination of both, trained on databases of known metabolic reactions and enzymes. nih.govmoldiscovery.comnih.gov

Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, involves reactions such as oxidation, reduction, and hydrolysis, which often introduce or expose polar functional groups, making the compound more water-soluble and easier to excrete. cambridgemedchemconsulting.comsimulations-plus.com Phase II metabolism involves conjugation reactions where endogenous molecules are attached to the compound or its Phase I metabolites. Computational tools can predict potential sites for these transformations and the enzymes likely involved. cambridgemedchemconsulting.comsimulations-plus.com

Software and web servers are available that can take a molecular structure as input and output predicted metabolites, along with information about the enzymes or biological processes responsible for the transformations. nih.govnih.gov Some tools can also predict kinetic parameters for enzymatic reactions and simulate multi-step metabolic pathways. moldiscovery.comnih.govsimulations-plus.com Accurate prediction of metabolic transformations is essential for understanding a compound's pharmacokinetics, identifying potential active or toxic metabolites, and designing compounds with improved metabolic stability. cambridgemedchemconsulting.com While predicting metabolism is complex, computational methods continue to improve in accuracy and comprehensiveness. nih.govnih.gov

Prodrug Design Strategies for Hydroxylated Adamantane Derivatives Conceptual Application

General Principles of Prodrug Design for Improved Pharmacological Profiles

Prodrugs are bioreversible derivatives of active drug molecules designed to address undesirable properties such as poor solubility, low permeability across biological membranes, rapid metabolism, inadequate chemical stability, or lack of target specificity. chem960.comreadthedocs.ioreadthedocs.io The core principle involves temporarily masking a functional group essential for the drug's activity by covalently linking it to a carrier moiety or by performing a molecular modification that requires metabolic activation. readthedocs.ioreadthedocs.io Upon administration, the prodrug undergoes enzymatic or chemical cleavage within the body, releasing the active drug at the desired site of action. chem960.comreadthedocs.io

The primary objectives of prodrug design are multifaceted and include enhancing bioavailability, improving absorption and distribution, preventing presystemic metabolism, prolonging duration of action, and enabling site-specific drug delivery. chem960.comreadthedocs.ioreadthedocs.io By modifying physicochemical properties like lipophilicity and aqueous solubility, prodrugs can facilitate passage across biological barriers, such as the intestinal epithelium or the blood-brain barrier. readthedocs.io For instance, attaching hydrophilic functionalities like phosphate (B84403) or sulfate (B86663) groups can increase the solubility of poorly soluble drugs, while incorporating lipophilic moieties such as esters can enhance passive permeability.

Common functional groups amenable to prodrug modification include hydroxyl, amino, and carboxylic acid groups, which can be derivatized using various linkers and carriers. readthedocs.ioreadthedocs.io Ester linkages are frequently employed for hydroxyl and carboxylic acid groups due to their susceptibility to hydrolysis by ubiquitous esterases in vivo. Amide, phosphate, and carbamate (B1207046) linkages are also utilized depending on the desired release profile and target site. readthedocs.ioreadthedocs.io The design of an effective prodrug requires careful consideration of the chemical stability of the linkage, the kinetics of activation, and the toxicity of the released carrier molecule. Ideally, the prodrug should be inactive or significantly less active than the parent drug and the released promoiety should be non-toxic and easily eliminated from the body.

Prodrug strategies can also be employed to achieve targeted drug delivery by exploiting specific enzymes or transporters present at the disease site or by utilizing stimuli-responsive linkers that cleave under specific conditions, such as pH changes or the presence of certain enzymes. This targeted approach can enhance the drug concentration at the site of action while minimizing systemic exposure and reducing off-target effects.

Potential Application of Prodrug Strategies to Hydroxylated Adamantane (B196018) Compounds

Adamantane derivatives, characterized by their rigid, bulky, and hydrophobic cage structure, have been explored in medicinal chemistry for various therapeutic applications, including antiviral agents. readthedocs.io Rimantadine (B1662185), an adamantane derivative, is a known antiviral compound. readthedocs.io p-Hydroxyrimantadine is a hydroxylated analog of rimantadine, possessing a hydroxyl group attached to the adamantane core.

The presence of a hydroxyl group in this compound provides a potential site for chemical modification through prodrug design. While this compound itself might exhibit certain pharmacological properties, conceptual prodrug strategies could be applied to potentially improve its pharmacokinetic profile or enable targeted delivery. For instance, if this compound has limited aqueous solubility, a prodrug approach could involve masking the hydroxyl group with a hydrophilic promoiety, such as a phosphate ester, to enhance its solubility for intravenous administration. Conversely, if improved membrane permeability or lipophilicity is desired, the hydroxyl group could be esterified with a lipophilic carboxylic acid.

Drawing parallels from prodrug strategies applied to other hydroxylated compounds like acyclovir (B1169) or acetaminophen, or adamantane derivatives used as carriers or modifiers, the hydroxyl group of this compound could be conjugated to various promoieties. These could include simple esters, amino acid esters, or more complex carrier systems aimed at achieving specific objectives. For example, an amino acid ester prodrug could potentially utilize amino acid transporters for improved absorption.

The conceptual application of prodrug design to this compound would involve synthesizing derivatives where the hydroxyl group is covalently linked to a promoiety via a bioreversible bond. The choice of promoiety and the nature of the linkage would be dictated by the specific property targeted for improvement (e.g., solubility, permeability, targeting) and the desired rate and location of conversion back to this compound in vivo. Subsequent studies would be required to evaluate the chemical stability of the prodrug, its conversion to this compound in biological matrices (e.g., plasma, liver homogenates), and its pharmacological activity and pharmacokinetic profile compared to the parent compound.

The table below conceptually illustrates potential functional group modifications of a hydroxyl group that could be explored in the prodrug design of hydroxylated compounds like this compound.

| Functional Group in Parent Drug | Potential Prodrug Modification | Type of Linkage | Potential Benefit(s) | Example (Conceptual for Hydroxyl) |

| Hydroxyl (-OH) | Ester | Ester | Improved lipophilicity, oral absorption | Acetyl ester, Amino acid ester |

| Hydroxyl (-OH) | Phosphate ester | Phosphate ester | Increased aqueous solubility | Phosphate ester |

| Hydroxyl (-OH) | Carbamate | Carbamate | Modulate lipophilicity, stability | Alkyl carbamate |

Note: This table illustrates conceptual possibilities based on general prodrug design principles for hydroxyl groups and is not specific to established prodrugs of this compound.

Detailed research findings on specific prodrugs of this compound are limited in the provided search results, which primarily focus on general prodrug principles and examples with other compounds. However, the established methodologies for creating prodrugs of hydroxylated compounds and the use of adamantane structures in drug design and delivery suggest that prodrug strategies could be conceptually applied to this compound to address potential pharmaceutical or pharmacokinetic challenges.

Future Research Directions and Therapeutic Implications

Elucidation of Comprehensive Pharmacological Profiles and Efficacy

While rimantadine's antiviral properties are well-established, the pharmacological profile and efficacy of its metabolites, including p-hydroxyrimantadine, are areas requiring comprehensive investigation. Future research needs to fully understand the specific activities of this compound. Studies are needed to determine if this compound retains any significant antiviral activity against influenza A or other viruses. Beyond antiviral effects, its potential interactions with other biological targets and pathways need to be explored to establish a complete pharmacological profile. This includes in vitro and in vivo studies to assess its absorption, distribution, metabolism (further to its formation from rimantadine), and excretion, as well as its potential biological activities.

Advanced Mechanistic Studies at the Molecular and Cellular Level

Understanding the mechanism of action of this compound at the molecular and cellular level is crucial for assessing its therapeutic potential. Given that rimantadine (B1662185) targets the influenza A M2 protein readthedocs.ioreadthedocs.io, future studies should investigate if this compound interacts with the same target or possesses activity against drug-resistant viral strains that are no longer susceptible to rimantadine. Advanced mechanistic studies could employ techniques to probe its binding affinity to viral proteins or cellular targets. Research could also explore its effects on cellular processes and signaling pathways, potentially revealing novel mechanisms of action or off-target effects. Such studies are essential for defining how this compound interacts with biological systems and contributes to or modifies the effects of its parent compound.

Development of Novel Therapeutic Agents Based on Hydroxylated Adamantane (B196018) Scaffolds

The adamantane scaffold, characterized by its rigid cage structure and lipophilicity, has proven valuable in the design of various therapeutic agents targeting a range of conditions, including neurological disorders and enzyme inhibition, in addition to antiviral applications. The existence of this compound as a biologically relevant hydroxylated adamantane derivative highlights the potential for developing novel therapeutic agents based on similar hydroxylated adamantane scaffolds. Future research can leverage the structural insights gained from this compound to synthesize and evaluate new adamantane derivatives with specific hydroxylation patterns or other functionalizations. These efforts could aim to enhance desired pharmacological properties, improve target selectivity, or alter pharmacokinetic profiles, potentially leading to the discovery of new drugs with improved efficacy or a broader spectrum of activity. The exploration of hydroxylated adamantane scaffolds represents a promising avenue in medicinal chemistry for the development of diverse therapeutic agents.

Q & A

Q. What ethical considerations are critical when designing human trials involving p-Hydroxyrimantadine?

- Methodological Answer: Adhere to Declaration of Helsinki and obtain IRB approval. Ensure informed consent includes risks/benefits of metabolite interactions. Publish trial protocols prospectively (e.g., ClinicalTrials.gov ) to prevent outcome switching .

Data Presentation and Reporting

Q. Q. How should conflicting spectral data for p-Hydroxyrimantadine be reported to enhance clarity?

Q. Q. What are best practices for visualizing p-Hydroxyrimantadine’s structure-activity relationships (SAR)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.